molecular formula C5H2BrClIN B13983057 3-Bromo-2-chloro-6-iodopyridine

3-Bromo-2-chloro-6-iodopyridine

Katalognummer: B13983057
Molekulargewicht: 318.34 g/mol
InChI-Schlüssel: HYVSDDATRPKVMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-chloro-6-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to the pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where each halogen is introduced stepwise under controlled conditions. For example, the bromination of 2-chloropyridine followed by iodination can yield the desired compound. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-chloro-6-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-chloro-6-iodopyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Bromo-2-chloro-6-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-2-chloro-3-iodopyridine
  • 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
  • 5-Bromo-2-chloro-3-iodopyridine

Uniqueness

3-Bromo-2-chloro-6-iodopyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to other halogenated pyridines. This uniqueness makes it valuable in specialized applications where specific reactivity is required .

Eigenschaften

Molekularformel

C5H2BrClIN

Molekulargewicht

318.34 g/mol

IUPAC-Name

3-bromo-2-chloro-6-iodopyridine

InChI

InChI=1S/C5H2BrClIN/c6-3-1-2-4(8)9-5(3)7/h1-2H

InChI-Schlüssel

HYVSDDATRPKVMK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1Br)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.